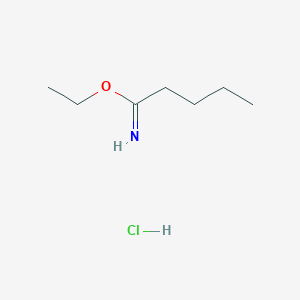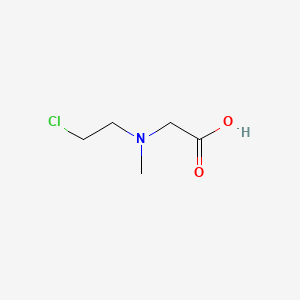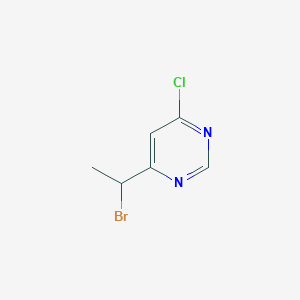
4-(Aminomethyl)benzaldehyde
Overview
Description
4-(Aminomethyl)benzaldehyde, with the linear formula C8H9O1N1, is a unique chemical provided to early discovery researchers . It has a molecular weight of 135.163 Da .
Synthesis Analysis
The synthesis of 4-aminobenzaldehydes is a long process that can take over 20 hours . The yield of the reaction depends on the structure of the amines. The use of microwave activation can significantly reduce the reaction time from several hours or days to a few minutes .Molecular Structure Analysis
The InChI key for 4-(Aminomethyl)benzaldehyde is WTOVNDAVEOVZAL-UHFFFAOYSA-N . This compound has a mono-isotopic mass of 135.068420 Da .Chemical Reactions Analysis
Amines, such as 4-(Aminomethyl)benzaldehyde, are good nucleophiles and seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . They can react with sulfonyl groups to form sulfonamides under alkaline conditions .Physical And Chemical Properties Analysis
4-(Aminomethyl)benzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Biological Activity
4-(Aminomethyl)benzaldehyde plays a significant role in the synthesis of various biologically active compounds. Research has focused on the synthesis of new Schiff base compounds derived from this chemical, which shows promising biological activity against different bacteria (Radi et al., 2019).
Enzymatic Production Applications
In the field of enzymatic processes, 4-(Aminomethyl)benzaldehyde is utilized in the production of benzaldehyde, a compound with a wide range of applications in the food industry due to its almond-like aroma. Innovations in this area include the development of enzymatic methods for benzaldehyde production from l-phenylalanine, highlighting the efficiency of mutant forms of enzymes in increasing production yields (Takakura et al., 2022).
Solid Phase Organic Synthesis
4-(Aminomethyl)benzaldehyde derivatives have been explored for use as linkers in solid phase organic synthesis. These linkers facilitate the synthesis of various secondary amide derivatives, demonstrating the versatility and applicability of 4-(Aminomethyl)benzaldehyde in synthetic organic chemistry (Swayze, 1997).
Synthesis of Anticancer Drug Intermediates
This compound is also crucial in the synthesis of intermediates for anticancer drugs. Research has demonstrated efficient synthetic methods for producing such intermediates, which are vital in the development of new cancer treatments (Duan et al., 2017).
Applications in Catalysis
Additionally, 4-(Aminomethyl)benzaldehyde has been utilized in the preparation of catalysts for the oxidation of organic compounds, an essential process in various industries ranging from cosmetics to pharmaceuticals. Such research highlights its role in enhancing the efficiency of catalytic processes (Sharma et al., 2012).
Development of Fluorescent Probes
In the field of chemical sensing, this compound has been used in the design of fluorescent probes for detecting specific biomolecules, showcasing its application in biochemical analysis and diagnostics (Lin et al., 2008).
Novel Applications in Organic Synthesis
Furthermore, 4-(Aminomethyl)benzaldehyde is integral in the synthesis of novel organic compounds, demonstrating its broad applicability in creating new chemical entities with potential applications in various fields (Quiroga et al., 1999).
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVNDAVEOVZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)



